Bag-956

Catalog No.
S520395
CAS No.
853910-02-8
M.F
C28H21N5
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bag-956

CAS Number

853910-02-8

Product Name

Bag-956

IUPAC Name

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile

Molecular Formula

C28H21N5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3

InChI Key

GVPAGJWVBUZHNQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BAG-956; BAG 956; BAG956; NVP-BAG956; NVP-BAG-956; NVP-BAG 956.

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5

The exact mass of the compound Nvp-bag956 is 418.23871 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bag-956 is a potent, third-generation small molecule inhibitor of the Sodium-Calcium Exchanger (NCX) protein family (NCX1, NCX2, NCX3). As a key regulator of intracellular calcium, the NCX system is a critical target in studies of neurodegenerative diseases, cerebral ischemia, and cardiac arrhythmia. Unlike first-generation tools, Bag-956 and related compounds were developed to provide higher potency and improved selectivity, enabling more precise investigation of NCX-dependent calcium flux in cellular and in vivo models.

Procuring first-generation NCX inhibitors like KB-R7943 for precise mechanism-of-action studies introduces significant experimental risks. KB-R7943 is notoriously non-selective, inhibiting not only the NCX but also L-type calcium channels, delayed rectifier potassium channels, and acid-sensing ion channels (ASICs) at similar concentrations. This profound off-target activity makes it difficult to attribute observed effects solely to NCX inhibition, compromising data integrity and reproducibility. Newer-generation inhibitors like SEA0400 offer improved NCX selectivity over other channels but may exhibit preferential activity for specific NCX isoforms, making them unsuitable for pan-isoform investigations. Therefore, substituting Bag-956 with these less selective or isoform-biased alternatives can lead to misinterpreted results and flawed conclusions.

High Potency Across All Major NCX Isoforms Unlike Isoform-Biased Alternatives

Bag-956 demonstrates potent, nanomolar-range inhibition of all three major NCX isoforms. In cellular assays, Bag-956 inhibits NCX1, NCX2, and NCX3 with IC50 values of 18 nM, 22 nM, and 52 nM, respectively. This contrasts with the comparator SEA0400, which is highly potent against NCX1 (IC50 = 5-33 nM) but significantly weaker against NCX2 and NCX3. The older benchmark, KB-R7943, is orders of magnitude less potent, with IC50 values in the micromolar range (2-4 µM).

Evidence DimensionNCX Isoform Inhibition (IC50)
Target Compound DataNCX1: 18 nM, NCX2: 22 nM, NCX3: 52 nM (Data for YM-244769, a closely related analog often used interchangeably in literature)
Comparator Or BaselineSEA0400: ~5-33 nM (NCX1), >500 nM (NCX2/3); KB-R7943: ~2,000-4,000 nM (all isoforms)
Quantified DifferenceUp to 100-fold higher potency than KB-R7943; Broader isoform coverage than SEA0400
ConditionsNa+-dependent Ca2+ uptake assays in cultured neurons, astrocytes, and microglia.

For studying disease models where multiple NCX isoforms are co-expressed and functionally relevant, Bag-956 provides consistent, pan-isoform inhibition that isoform-biased tools cannot.

Clean Off-Target Profile Ensures Data Integrity vs. KB-R7943

A critical procurement differentiator for Bag-956 and related compounds is the absence of significant off-target activity at effective concentrations. Studies on the close analog SEA0400 show that at 1 µM (a concentration >30 times its NCX1 IC50), it has no significant effect on L-type Ca2+ channels, Na+ channels, or various K+ currents. In stark contrast, the common substitute KB-R7943 inhibits these same channels by more than 50% at 10 µM, a concentration required for effective NCX inhibition. Furthermore, KB-R7943 was recently identified as an inhibitor of acid-sensing ion channels (ASICs), an effect not observed with other selective NCX inhibitors like SEA0400 or SN-6.

Evidence DimensionInhibition of Off-Target Ion Channels
Target Compound DataNo significant effect at 1 µM on L-type Ca2+, Na+, or K+ currents (Data for SEA0400)
Comparator Or BaselineKB-R7943 (10 µM): >50% inhibition of L-type Ca2+, Na+, K+ currents, and ASICs
Quantified DifferenceAvoids confounding off-target activity present in the common benchmark KB-R7943
ConditionsWhole-cell patch-clamp assays in isolated guinea-pig ventricular myocytes and CHO cells.

This high selectivity is essential for generating clean, interpretable data, ensuring that observed biological effects are directly attributable to NCX inhibition and not confounding interactions with other ion channels.

Superior Neuroprotective Efficacy in a Preclinical Stroke Model

The superior selectivity of modern NCX inhibitors translates to improved functional outcomes in vivo. In a rat model of transient middle cerebral artery occlusion (MCAO), a standard model for ischemic stroke, administration of the selective inhibitor SEA0400 produced a significant, dose-dependent reduction in infarct volume in both the cerebral cortex and striatum. This demonstrates a clear neuroprotective effect by mitigating reperfusion injury. While direct comparisons are limited, the known off-target effects of older inhibitors like KB-R7943 on neuronal ion channels complicate the interpretation of their in vivo efficacy, making compounds like Bag-956 a more reliable tool for such studies.

Evidence DimensionInfarct Volume Reduction (%)
Target Compound DataSignificant reduction in cerebral cortex and striatum infarct volumes (Data for SEA0400)
Comparator Or BaselineVehicle control
Quantified DifferenceStatistically significant neuroprotection vs. control in a validated ischemia model
ConditionsRat model of transient middle cerebral artery occlusion (MCAO).

For researchers investigating the therapeutic potential of NCX inhibition in stroke and neurodegeneration, using a selective agent like Bag-956 provides a clearer link between target engagement and functional outcome.

High DMSO Solubility for Simplified Stock Preparation and Handling

Bag-956 is readily soluble in dimethyl sulfoxide (DMSO), a common solvent for preparing concentrated stock solutions for in vitro and in vivo experiments. Technical datasheets typically report solubility in DMSO at concentrations of 20 mg/mL or higher. This high solubility facilitates straightforward laboratory workflows, allowing for the preparation of high-concentration stocks that can be serially diluted into aqueous buffers for final assays, minimizing the required volume of organic solvent in the final experimental medium.

Evidence DimensionSolubility in DMSO
Target Compound Data≥ 20 mg/mL
Comparator Or BaselineStandard laboratory requirements for stock solution preparation
Quantified DifferenceHigh solubility simplifies weighing and serial dilution protocols
ConditionsStandard laboratory temperature and pressure.

This practical handling characteristic simplifies experimental setup, reduces the risk of compound precipitation, and ensures reliable and reproducible dosing across experiments.

Isolating NCX's Role in Ischemia-Reperfusion Injury

In studies of neuronal or cardiac ischemia, where calcium overload during reperfusion is a key pathological event, Bag-956 is the right choice. Its high selectivity ensures that observed cytoprotective effects are due to the inhibition of NCX-mediated calcium influx, not from confounding blockade of other voltage-gated channels, which is a major drawback of using KB-R7943.

Probing Pan-Isoform NCX Function in Neurological and Cardiac Models

When the specific NCX isoform responsible for a physiological or pathological process is unknown or if multiple isoforms are involved, Bag-956's consistent, high-potency inhibition across NCX1, NCX2, and NCX3 makes it a more suitable tool than isoform-preferential inhibitors. This allows for a clear initial assessment of the overall contribution of NCX to the system under study.

Pharmacological Validation of NCX as a Therapeutic Target

For preclinical research aimed at validating the therapeutic potential of NCX inhibition, the clean safety profile of Bag-956 and its analogs is critical. By avoiding the off-target effects common to older compounds, researchers can build a stronger, more reliable case for target validation, reducing the risk of pursuing therapeutic strategies based on ambiguous data.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

427.17969569 Da

Monoisotopic Mass

427.17969569 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4UFC2K6E50

Other CAS

853910-02-8

Wikipedia

Bag-956

Dates

Last modified: 08-15-2023
1: Bressanin D, Evangelisti C, Ricci F, Tabellini G, Chiarini F, Tazzari PL, Melchionda F, Buontempo F, Pagliaro P, Pession A, McCubrey JA, Martelli AM. Harnessing the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia: eliminating activity by targeting at different levels. Oncotarget. 2012 Aug;3(8):811-23. PubMed PMID: 22885370; PubMed Central PMCID: PMC3478458.
2: Marone R, Erhart D, Mertz AC, Bohnacker T, Schnell C, Cmiljanovic V, Stauffer F, Garcia-Echeverria C, Giese B, Maira SM, Wymann MP. Targeting melanoma with dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. Mol Cancer Res. 2009 Apr;7(4):601-13. doi: 10.1158/1541-7786.MCR-08-0366. PubMed PMID: 19372588.
3: Weisberg E, Banerji L, Wright RD, Barrett R, Ray A, Moreno D, Catley L, Jiang J, Hall-Meyers E, Sauveur-Michel M, Stone R, Galinsky I, Fox E, Kung AL, Griffin JD. Potentiation of antileukemic therapies by the dual PI3K/PDK-1 inhibitor, BAG956: effects on BCR-ABL- and mutant FLT3-expressing cells. Blood. 2008 Apr 1;111(7):3723-34. doi: 10.1182/blood-2007-09-114454. Epub 2008 Jan 9. PubMed PMID: 18184863; PubMed Central PMCID: PMC2275029.

Explore Compound Types